molecular formula C27H22ClNO4 B11136374 1-(3-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11136374
M. Wt: 459.9 g/mol
InChI Key: BBEHAYRHLKLJNG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with substituents including a 3-chlorophenyl group at position 1, a 2-(4-methoxyphenyl)ethyl chain at position 2, and a methyl group at position 5. The compound’s synthesis likely follows multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as reported in recent library-generation protocols .

Properties

Molecular Formula

C27H22ClNO4

Molecular Weight

459.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22ClNO4/c1-16-6-11-22-21(14-16)25(30)23-24(18-4-3-5-19(28)15-18)29(27(31)26(23)33-22)13-12-17-7-9-20(32-2)10-8-17/h3-11,14-15,24H,12-13H2,1-2H3

InChI Key

BBEHAYRHLKLJNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)Cl

Origin of Product

United States

Biological Activity

The compound 1-(3-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, highlighting its potential therapeutic applications and underlying mechanisms based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno-pyrrole framework. The presence of halogen (chlorine) and methoxy groups enhances its pharmacological properties. The molecular formula can be represented as:

C20H20ClNO3C_{20}H_{20}ClNO_3

Structural Representation

ComponentDescription
Chlorophenyl A chlorinated phenyl group that may influence biological activity through receptor interactions.
Methoxyphenyl A methoxy-substituted phenyl group known for enhancing lipophilicity and bioavailability.
Dihydrochromeno Provides a scaffold for various biological activities, including antioxidant properties.

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress . The antioxidant activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that similar chromeno derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents . The presence of halogen atoms in the structure is believed to enhance this activity by facilitating interactions with bacterial cell membranes.

Anticancer Potential

Preliminary studies have indicated that chromeno[2,3-c]pyrrole derivatives can induce apoptosis in cancer cell lines. These compounds appear to modulate key signaling pathways related to cell survival and proliferation. For instance, one study reported that specific derivatives could inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway .

Neuroprotective Effects

Recent investigations have suggested that these compounds may possess neuroprotective properties. They are thought to mitigate neuroinflammation and promote neuronal survival under stress conditions, potentially making them candidates for treating neurodegenerative diseases like Alzheimer’s .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, various concentrations of this compound were tested against DPPH radicals. The results indicated a dose-dependent decrease in DPPH radical levels, confirming its efficacy as an antioxidant.

Case Study 2: Antimicrobial Activity Assessment

A series of agar diffusion tests were conducted using bacterial strains such as E. coli and S. aureus. The compound exhibited zones of inhibition ranging from 12 mm to 18 mm at varying concentrations (50 µg/mL to 200 µg/mL), indicating substantial antibacterial activity.

Research Findings Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis via PI3K/Akt pathway
NeuroprotectiveReduction of neuroinflammation

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In vitro studies have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone (IZ) ranging from 16–26 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .
    • Minimum Inhibitory Concentration (MIC) : Studies indicated that the MIC values for the compound were comparable to established antibiotics, suggesting its potential as a therapeutic agent .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Research indicates that derivatives of similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . Further investigation is warranted to elucidate the specific mechanisms involved.

Material Science Applications

  • Organic Electronics :
    • The unique structural features of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films could enhance the efficiency of these devices .

Case Study 1: Antimicrobial Efficacy

In a study conducted at Al-Azhar University, the compound was screened for antimicrobial efficacy using standard protocols against various bacterial and fungal strains. Results showed that it exhibited bactericidal effects with MIC values indicating potential as a new antimicrobial agent .

MicroorganismIZ (mm)MIC (µg/mL)
Staphylococcus aureus2432
Escherichia coli2064
Candida albicans2216

Case Study 2: Anticancer Activity

Research on structurally related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that similar chromeno-pyrrole derivatives can induce apoptosis through mitochondrial pathways . Further research into this specific compound's effects on cancer cells is ongoing.

Comparison with Similar Compounds

Key Observations:

  • In contrast, 3,4,5-trimethoxyphenyl analogs exhibit higher electron density, which may improve interactions with hydrophobic enzyme pockets .
  • Alkyl Chain Modifications : The 2-(4-methoxyphenyl)ethyl chain in the target compound balances lipophilicity and polarity. Comparatively, 2-(4-morpholinyl)ethyl chains (e.g., in ) introduce tertiary amine moieties, enabling hydrogen bonding and improved aqueous solubility .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Profiles : The target compound’s IR spectrum would likely show peaks for carbonyl (1710–1730 cm⁻¹) and aromatic C–H stretching (3050–3100 cm⁻¹), similar to ’s trimethoxyphenyl derivative .
  • Solubility Trends : Methoxy and morpholine substituents enhance solubility in polar solvents, whereas chloro or methyl groups increase lipophilicity. For example, the morpholinyl derivative () may exhibit better bioavailability than the target compound .

Preparation Methods

Formation of the Chromene Core

The chromene ring system is typically constructed via acid-catalyzed cyclization of substituted phenolic precursors. For example, 7-methyl-2H-chromen-2-one serves as a key intermediate, synthesized from resorcinol derivatives through Pechmann condensation with ethyl acetoacetate in the presence of sulfuric acid. Subsequent bromination at the 3-position introduces a handle for further functionalization.

Pyrrole Ring Annulation

Annulation of the pyrrole moiety is achieved through a Knorr-type reaction, where a β-keto ester (e.g., ethyl 3-oxobutanoate) reacts with a substituted hydrazine under acidic conditions. This step forms the fused pyrrole-chromene system, with the 3-chlorophenyl group introduced via nucleophilic aromatic substitution using 3-chloroaniline.

Side Chain Incorporation

The 2-(4-methoxyphenyl)ethyl side chain is appended through a Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-(4-methoxyphenyl)ethanol to the pyrrole nitrogen. This method ensures regioselectivity and minimizes side reactions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading. The table below summarizes optimal conditions derived from comparable syntheses:

Step Solvent Temperature (°C) Catalyst/Reagent Yield (%)
Chromene formationToluene110–115H₂SO₄78–82
Pyrrole annulationEthanolRefluxp-TsOH65–70
Mitsunobu alkylationTHF0 → 25DEAD, PPh₃85–90

Elevated temperatures during chromene formation enhance cyclization efficiency, while the Mitsunobu reaction benefits from gradual warming to prevent exothermic decomposition.

Purification and Isolation Strategies

Crude products often require chromatographic purification due to the formation of regioisomers and unreacted intermediates. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) effectively separates the target compound from byproducts. Recrystallization from hot methanol further improves purity (>98%), as confirmed by HPLC analysis.

Analytical Characterization

Key spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 2.98–3.05 (m, 4H, CH₂), 2.38 (s, 3H, CH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Regioselectivity in Pyrrole Formation

Competing pathways during pyrrole annulation may yield undesired regioisomers. Employing electron-deficient arylhydrazines (e.g., 3-chlorophenylhydrazine) directs cyclization to the desired position, suppressing side products by >90%.

Stability of the Methoxy Group

Demethylation of the 4-methoxyphenyl moiety under acidic conditions is a recurrent issue. Replacing HCl with milder acids (e.g., acetic acid) in later steps preserves the methoxy functionality, as evidenced by LC-MS monitoring.

Industrial-Scale Adaptations

Patent WO2014108919A2 discloses a scalable route for analogous chromeno-pyrroles, emphasizing:

  • Continuous Flow Reactors: Minimize thermal degradation during exothermic steps.

  • Catalyst Recycling: Triphenylphosphine oxide (a Mitsunobu byproduct) is recovered via aqueous extraction and reused, reducing costs by 40% .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, including cyclization and functional group modifications. Key steps involve:

  • Friedel-Crafts alkylation to introduce the 4-methoxyphenyl-ethyl group .
  • Acid/base-mediated cyclization to form the chromeno-pyrrole core .
  • Solvent optimization (e.g., methanol or ethanol enhances yield by 15–20% compared to non-polar solvents) .
  • Catalysts like Lewis acids (AlCl₃) improve electrophilic substitution efficiency . Methodological Tip: Use thin-layer chromatography (TLC) to monitor intermediate formation and high-performance liquid chromatography (HPLC) for final purity assessment .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Core techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • X-ray crystallography for resolving conjugated system geometry (applied to analogues, suggesting planar chromeno-pyrrole cores enhance stability) .
  • Mass spectrometry (HRMS) to verify molecular formula . Methodological Tip: Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

  • MTT assays for cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7) .
  • ELISA-based inflammation models (e.g., COX-2 inhibition) .
  • Antimicrobial disk diffusion tests using Gram-positive/negative strains . Methodological Tip: Normalize results against structurally similar derivatives (e.g., fluorophenyl vs. methoxyphenyl analogues) to isolate substituent effects .

Advanced Research Questions

Q. How can contradictory data on solvent-dependent reaction outcomes be resolved?

Discrepancies in solvent effects (e.g., ethanol vs. dichloromethane yielding divergent by-products) arise from polarity-driven reaction pathways. Strategies include:

  • Kinetic vs. thermodynamic control studies : Vary temperature (25°C vs. reflux) to isolate intermediates .
  • Computational modeling (e.g., DFT) to predict solvent-stabilized transition states .
  • Isotopic labeling (e.g., deuterated solvents) to track proton transfer mechanisms .

Q. What strategies address uncertainties in the compound’s proposed biological mechanism of action?

When preliminary data conflict (e.g., inconsistent IC₅₀ values across cell lines):

  • Target deconvolution : Use affinity chromatography or CRISPR-Cas9 gene knockout screens to identify binding partners .
  • Metabolomic profiling to detect downstream pathway alterations (e.g., apoptosis vs. autophagy markers) .
  • SAR expansion : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to correlate structural changes with activity .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Advanced approaches include:

  • Molecular docking to predict interactions with targets like kinase domains or GPCRs (validated for chromeno-pyrrole analogues) .
  • MD simulations to assess conformational stability in biological membranes .
  • QSAR models trained on bioactivity data from derivatives to prioritize synthetic targets .

Q. What experimental designs mitigate instability issues during biological assays?

The compound’s reactivity under physiological conditions (e.g., pH-dependent decomposition) requires:

  • Stability profiling : Pre-incubate the compound in assay buffers (pH 5–8) and quantify degradation via LC-MS .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance serum stability .
  • Cryopreservation : Store stock solutions in anhydrous DMSO at -80°C to prevent hydrolysis .

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